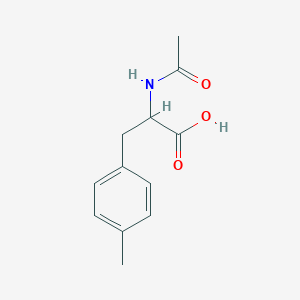

2-acetamido-3-(4-methylphenyl)propanoic Acid

Description

2-Acetamido-3-(4-methylphenyl)propanoic acid is a synthetic aromatic amino acid derivative characterized by a phenylalanine backbone modified with an acetylated amino group and a 4-methylphenyl substituent. Structurally, it belongs to the class of N-acetylated phenylalanine analogs, where the phenyl ring’s para position is substituted with a methyl group.

The compound’s structural versatility makes it a candidate for pharmaceutical intermediates, enzyme substrates, or bioactive molecules, though its specific applications remain understudied in the available literature.

Properties

IUPAC Name |

2-acetamido-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXURQXKJWPBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403972 | |

| Record name | N-Acetyl-4-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-13-1 | |

| Record name | NSC20160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-acetamido-3-(4-methylphenyl)propanoic acid typically involves the acylation of 3-(4-methylphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require heating the mixture to a specific temperature to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-acetamido-3-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-acetamido-3-(4-methylphenyl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role as a phenylalanine derivative.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism by which 2-acetamido-3-(4-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a phenylalanine derivative, it may interact with enzymes and receptors involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Key Properties

Key Trends:

- Electron-Donating Groups (e.g., CH₃, OCH₃): Enhance hydrophobicity and reduce aqueous solubility compared to unsubstituted phenylalanine. Methoxy groups may improve solubility in polar solvents due to hydrogen bonding .

- Steric Effects: Bulky substituents like tert-butyl (C(CH₃)₃) introduce steric hindrance, which may limit enzymatic recognition or binding in biological systems .

Antioxidant Activity

- 2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid () demonstrates antioxidant properties, attributed to its thioether and dihydroxybenzoyl groups, which scavenge free radicals .

- 2-Acetamido-3-(4-methylphenyl)propanoic acid lacks direct evidence of antioxidant activity, but its methyl group’s electron-donating nature may stabilize radical intermediates.

Pharmaceutical Relevance

- 4-Nitro and 4-Chloro Derivatives (): Used as intermediates in active pharmaceutical ingredients (APIs), leveraging their reactivity for further functionalization .

Biological Activity

2-Acetamido-3-(4-methylphenyl)propanoic acid (CAS No. 6955-13-1), a derivative of phenylalanine, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by an acetamido group and a propanoic acid backbone, which contribute to its interaction with various biological systems.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Structure : The compound contains a propanoic acid moiety with an acetamido group at the second position and a para-methylphenyl group at the third position.

The biological activity of 2-acetamido-3-(4-methylphenyl)propanoic acid primarily involves its interaction with enzymes and receptors related to amino acid metabolism and protein synthesis. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to amino acids.

- Signal Transduction : It could modulate signal transduction pathways by interacting with receptors that influence cellular responses.

- Gene Expression : The compound may affect gene expression through interactions with transcription factors, thereby influencing cellular metabolism and function.

Biological Activity

Research indicates that 2-acetamido-3-(4-methylphenyl)propanoic acid exhibits several biological activities:

- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management. In studies involving N-benzyl derivatives of acetamido acids, certain compounds exhibited effective protection against seizures, outperforming traditional anticonvulsants like phenobarbital .

- Anti-inflammatory Properties : Compounds structurally related to 2-acetamido-3-(4-methylphenyl)propanoic acid have demonstrated anti-inflammatory effects, indicating that this compound may also possess similar properties.

- Analgesic Effects : Preliminary studies suggest potential analgesic properties, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-acetamido-3-(4-methylphenyl)propanoic acid and its derivatives:

- Anticonvulsant Study :

- Structure-Activity Relationship (SAR) :

-

Biochemical Pathways :

- Investigations into the biochemical pathways affected by this compound revealed its involvement in oxidative stress responses and metabolic regulation, highlighting its potential role in managing metabolic disorders.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.